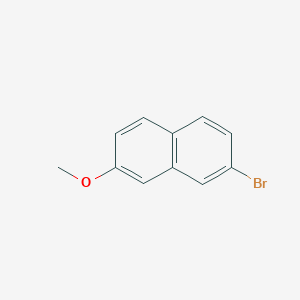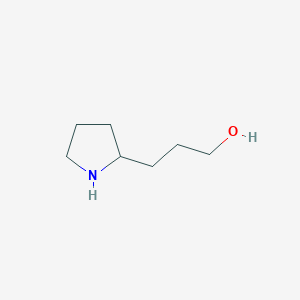
3-(吡咯啉-2-基)丙醇
描述
“3-(Pyrrolidin-2-yl)propan-1-ol” is a chemical compound with the molecular formula C7H15NO . It is also known by other names such as “2-Pyrrolidinepropanol”, “3-Pyrrolidin-2-yl-propan-1-ol”, and “3-[ (2S)-pyrrolidin-2-yl]propan-1-ol” among others .
Synthesis Analysis
The synthesis of “3-(Pyrrolidin-2-yl)propan-1-ol” and its derivatives has been a subject of research. For instance, the N-propionylated pyrrolidine derivative and chiral auxiliary, (S [ ])- (−)-2- (pyrrolidin-2-yl)propan-2-ol, was synthesized and used in stereoselective aldol reactions with benzaldehyde . The influence of factors such as temperature, solvent, chelating agent, and the amount of reactants on the stereoselectivity of the reaction was investigated .
Molecular Structure Analysis
The molecular structure of “3-(Pyrrolidin-2-yl)propan-1-ol” is characterized by a five-membered pyrrolidine ring attached to a propanol group . The compound has a molecular weight of 129.20 g/mol . It has two hydrogen bond acceptors and two hydrogen bond donors .
Physical And Chemical Properties Analysis
“3-(Pyrrolidin-2-yl)propan-1-ol” has a density of 0.9±0.1 g/cm³ and a boiling point of 214.3±13.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 52.4±6.0 kJ/mol . The compound has a flash point of 89.1±10.5 °C .
科学研究应用
Drug Discovery
- Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of 1,5-Substituted Pyrrolidin-2-ones
- Application : A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group .
- Method : This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
- Results : The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
安全和危害
未来方向
The future directions for “3-(Pyrrolidin-2-yl)propan-1-ol” and its derivatives could involve further exploration of their potential in drug discovery. The pyrrolidine ring is a versatile scaffold for designing novel biologically active compounds . Therefore, more research could be conducted to explore the pharmacological potential of “3-(Pyrrolidin-2-yl)propan-1-ol” and its derivatives.
属性
IUPAC Name |
3-pyrrolidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAFQZNROQTUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515682 | |
| Record name | 3-(Pyrrolidin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-2-yl)propan-1-ol | |
CAS RN |
7699-50-5 | |
| Record name | 3-(Pyrrolidin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

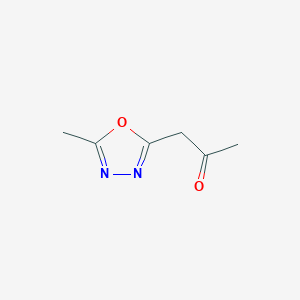
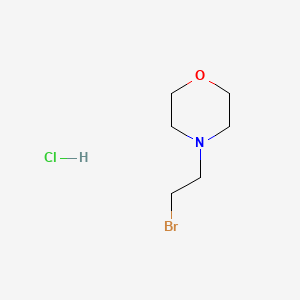
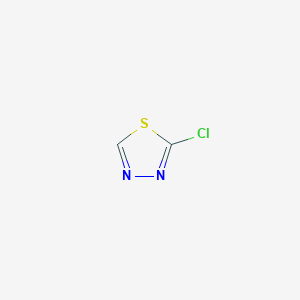
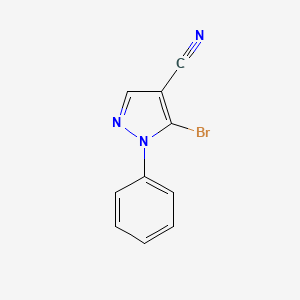
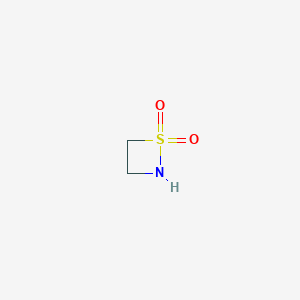
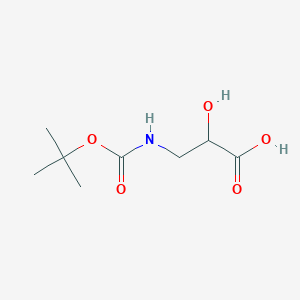
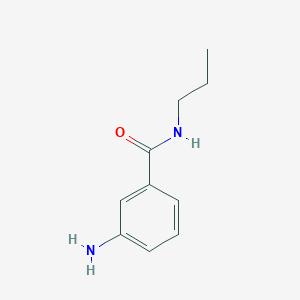
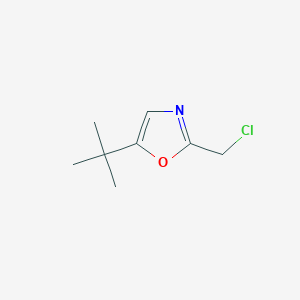
![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)
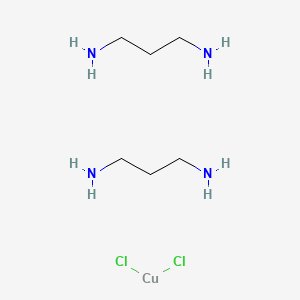
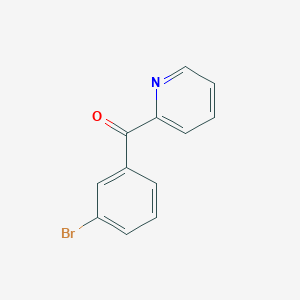
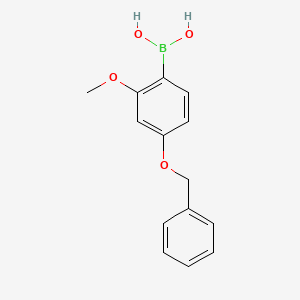
![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)
